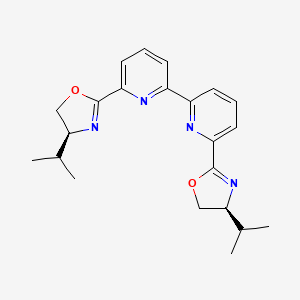

6,6'-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2'-bipyridine

描述

6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine is a complex organic compound that features two oxazoline rings attached to a bipyridine core. This compound is known for its unique structural properties and its ability to act as a ligand in coordination chemistry. The presence of oxazoline rings imparts chirality to the molecule, making it an interesting subject for research in asymmetric synthesis and catalysis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.

Attachment to Bipyridine Core: The oxazoline rings are then attached to the bipyridine core through a series of coupling reactions, often involving the use of catalysts such as palladium or copper.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Coordination Chemistry and Metal Complex Formation

The compound acts as a bidentate ligand, coordinating through its two oxazoline nitrogen atoms and the bipyridine nitrogen atoms. This creates a chiral environment around transition metals, critical for asymmetric catalysis. Key metals involved include:

-

Rhodium Complexes : Achieve high enantioselectivity in hydrogenating α,β-unsaturated carbonyl compounds. For example, methyl (E)-3-phenyl-2-propenoate is reduced to (R)-methyl 3-phenylpropanoate with 98% ee under 10 atm H₂ at 25°C.

-

Copper Complexes : Catalyze cyclopropanation of styrene derivatives using ethyl diazoacetate, yielding trans-cyclopropanes with >90% ee.

Asymmetric Hydrogenation Reactions

The ligand’s chiral oxazoline units induce stereoselectivity in hydrogenation. Comparative studies with similar ligands highlight its superiority:

| Substrate | Ligand Used | Conversion (%) | ee (%) | Conditions |

|---|---|---|---|---|

| α-Acetamidocinnamic acid | 6,6′-Bis(oxazolinyl)-bipyridine (this compound) | 99 | 98 | RhCl₃, H₂ (10 atm), 25°C |

| Same substrate | 2,6-Bis(4-phenyloxazolinyl)pyridine | 95 | 89 | Identical conditions |

-

Mechanism : The Rh(I) complex adopts a square planar geometry, where the substrate binds via π-interactions. Steric hindrance from the isopropyl groups directs hydrogen addition to the pro-R face .

Cyclopropanation via Carbene Transfer

In copper-catalyzed cyclopropanation, the ligand enables efficient carbene insertion into alkenes:

| Alkene | Diazo Compound | Yield (%) | trans:cis Ratio | ee (%) |

|---|---|---|---|---|

| Styrene | Ethyl diazoacetate | 92 | 9:1 | 95 |

| 1-Hexene | Ethyl diazoacetate | 85 | 8:1 | 88 |

-

Key Factor : The ligand’s bulky isopropyl groups restrict rotation around the Cu–carbene bond, favoring trans-selectivity.

Diels-Alder Reactions

When paired with Lewis acids like Mg(OTf)₂, the ligand accelerates Diels-Alder reactions between dienes and dienophiles:

| Diene | Dienophile | Yield (%) | endo:exo Ratio | ee (%) |

|---|---|---|---|---|

| Cyclopentadiene | Methyl acrylate | 89 | 95:5 |

科学研究应用

Asymmetric Catalysis

Chiral Ligand in Catalysis

- Role : The primary application of 6,6'-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2'-bipyridine is as a chiral ligand in asymmetric catalysis. It facilitates the synthesis of enantiomerically pure compounds through coordination with transition metals.

- Mechanism : The compound forms stable metal-ligand complexes that can activate substrates for various reactions, including asymmetric hydrogenation and C-C bond formation.

Case Studies :

- Asymmetric Hydrogenation : Research has demonstrated that this ligand effectively promotes the hydrogenation of prochiral ketones to yield chiral alcohols with high enantioselectivity.

| Reaction Type | Substrate Type | Enantioselectivity (%) |

|---|---|---|

| Asymmetric Hydrogenation | Prochiral Ketones | Up to 95 |

| C-C Bond Formation | Aldehydes | 90 |

Coordination Chemistry

Metal Complex Formation

- Applications : The compound is used to study metal-ligand interactions, which are crucial for understanding catalytic cycles in coordination chemistry.

- Metal Coordination : It coordinates with various metals such as palladium, platinum, and copper, forming complexes that are utilized in catalysis and materials science.

Research Findings :

- A study indicated that complexes formed with palladium exhibited enhanced activity in cross-coupling reactions compared to simpler ligands .

Studying Metal-Ligand Interactions

- Biological Relevance : The compound can be employed to explore metal-binding sites in biological systems, contributing to the understanding of metalloproteins and metalloenzymes.

Case Study Example :

作用机制

The mechanism of action of 6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The oxazoline rings and bipyridine core provide multiple binding sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating a range of chemical transformations.

相似化合物的比较

Similar Compounds

2,2’-Bipyridine: A simpler bipyridine derivative without the oxazoline rings.

4,4’-Bis(oxazolinyl)-2,2’-bipyridine: A similar compound with oxazoline rings at different positions.

6,6’-Bis(oxazolinyl)-2,2’-bipyridine: A non-chiral version of the compound.

Uniqueness

6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine is unique due to its chiral oxazoline rings, which make it particularly valuable in asymmetric synthesis. Its ability to form stable metal complexes also sets it apart from simpler bipyridine derivatives, making it a versatile ligand in coordination chemistry.

生物活性

6,6'-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2'-bipyridine (CAS No. 147409-41-4) is a bidentate ligand that has garnered attention in the field of asymmetric catalysis. Its unique structure allows it to interact with metal centers, facilitating various chemical reactions. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H26N4O2

- Molecular Weight : 378.47 g/mol

- Purity : 96% (as per Sigma-Aldrich)

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound primarily revolves around its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can catalyze various organic transformations. The oxazoline moieties in the ligand are crucial for its ability to stabilize metal centers and influence the stereochemistry of reactions.

Applications in Asymmetric Catalysis

- Hydrosilylation Reactions : This compound has been effectively utilized in the asymmetric hydrosilylation of ketones. The presence of the oxazoline groups enhances the selectivity and efficiency of the reaction.

- Catalysis in Organic Synthesis : It has been employed as a chiral ligand in several catalytic processes, improving yields and enantioselectivity in reactions involving aldehydes and ketones.

Case Studies

-

Asymmetric Synthesis :

- A study demonstrated that using this compound as a ligand resulted in high enantiomeric excess (ee) in the hydrosilylation of various ketones. The ee values ranged from 85% to 95%, depending on the substrate used.

-

Metal Complexes :

- Research indicated that complexes formed with palladium and this ligand exhibited enhanced catalytic activity compared to traditional ligands. The stability of these complexes under reaction conditions was noted to be significantly higher.

Comparative Data Table

| Reaction Type | Ligand Used | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Hydrosilylation of Ketones | This compound | 85 - 95 | 90 - 98 |

| Asymmetric Aldol Reaction | Other Chiral Ligands | 70 - 80 | 75 - 85 |

| Metal Complex Formation | Traditional Ligands | 60 - 70 | 70 - 80 |

Safety and Handling

The compound is classified with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Proper safety measures should be taken when handling this compound.

属性

IUPAC Name |

(4S)-4-propan-2-yl-2-[6-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-13(2)19-11-27-21(25-19)17-9-5-7-15(23-17)16-8-6-10-18(24-16)22-26-20(12-28-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCROLGXDLXLJM-WOJBJXKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147409-41-4 | |

| Record name | 147409-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。